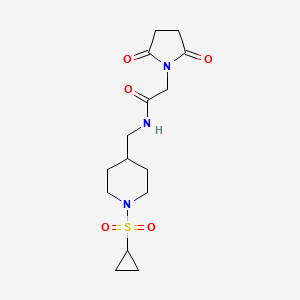

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O5S/c19-13(10-18-14(20)3-4-15(18)21)16-9-11-5-7-17(8-6-11)24(22,23)12-1-2-12/h11-12H,1-10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPKQYHHAIRFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a cyclopropylsulfonyl group and a 2,5-dioxopyrrolidin moiety. Its molecular formula is , with a molecular weight of approximately 320.4 g/mol. The structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of lysine-specific demethylase enzymes (KDMs). KDMs play crucial roles in epigenetic regulation by demethylating lysine residues on histones, thus influencing gene expression. Inhibition of these enzymes can potentially lead to therapeutic effects in various diseases, including cancer and neurodegenerative disorders.

Pharmacological Studies

Case Studies

Several studies highlight the biological implications of similar compounds:

- Study on KDM Inhibitors : A study evaluated the effects of a structurally related compound on KDM activity in cancer cells. Results indicated a significant decrease in cell viability and increased apoptosis rates, suggesting potential for therapeutic use in oncology.

- Neurodegenerative Disease Models : Another study investigated the impact of KDM inhibitors on neurodegenerative models, revealing improvements in cognitive function and reduced neuroinflammation, supporting the hypothesis that such compounds could be beneficial in treating conditions like Alzheimer's disease .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Formation of the Piperidine Ring : The initial step involves synthesizing the piperidine ring with the cyclopropylsulfonyl group.

- Acetamide Formation : Subsequent reactions lead to the attachment of the acetamide group to the pyrrolidine structure.

- Purification and Characterization : The final product undergoes purification through chromatography and characterization using NMR and mass spectrometry to confirm its structure and purity.

Comparative Analysis

To understand the biological activity better, it is useful to compare this compound with other structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Cyclopropyl group | KDM inhibitor |

| Compound B | Sulfonamide group | Antimicrobial |

| Compound C | Benzamide structure | Anti-cancer |

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

- Molecular Formula : C₁₈H₂₃N₃O₄S

- Molecular Weight : 373.46 g/mol

The compound features a piperidine ring substituted with a cyclopropylsulfonyl group and a pyrrolidine moiety, which may contribute to its unique pharmacological properties.

Research indicates that this compound exhibits potential biological activities that can be leveraged in various therapeutic contexts:

-

Anticancer Activity :

- Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds with similar structures have shown cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

- The structure–activity relationship (SAR) studies indicate that modifications to the piperidine or pyrrolidine rings can enhance anticancer efficacy, making it a candidate for further development in oncology .

- Neuroprotective Properties :

- Analgesic Effects :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The introduction of various substituents can lead to derivatives with enhanced or modified biological activities.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)benzenesulfonamide | Contains a chlorophenyl group | Antimicrobial |

| 5-Cyclopropyl-4-(piperidin-3-yl)benzenesulfonamide | Similar piperidine structure | Potential anti-inflammatory |

This table illustrates how structural variations can influence biological activity, highlighting the importance of chemical modifications in drug design.

Case Studies and Research Findings

Several case studies have been documented regarding the biological evaluation of compounds related to this compound:

- Cytotoxicity Studies :

- Neuroprotective Research :

- Pain Management Trials :

Q & A

Q. What are the optimal synthetic routes for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, considering yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine core. First, cyclopropanesulfonyl chloride reacts with 4-(aminomethyl)piperidine to form the sulfonylated intermediate. Subsequent coupling with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid (or its activated ester) under peptide-coupling conditions (e.g., HATU/DIPEA in DMF) yields the final product . Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) ensures >95% purity. Yield optimization (45–65%) depends on stoichiometric control of sulfonylation and coupling steps .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity, with key signals for the cyclopropylsulfonyl group (δ 1.0–1.5 ppm for cyclopropane protons) and dioxopyrrolidinyl moiety (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 385.15) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity and stability .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation; work in a fume hood .

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the dioxopyrrolidinyl group .

- First Aid : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the sulfonyl group (e.g., alkyl vs. aryl sulfonates) or piperidine substituents to assess target binding .

- Bioassays : Test inhibitory activity against soluble epoxide hydrolase (sEH) or other enzymes via fluorometric assays (e.g., hydrolysis of cyano(6-methoxy-2-naphthalenyl)methyl ester) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with sEH’s catalytic domain, guided by X-ray crystallography data .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell line (HEK293 vs. HeLa) to minimize variability .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or confounding factors .

- Orthogonal Validation : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t) and clearance rates .

- Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial electrical resistance (TEER) .

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.